1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone
Description
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone (CAS: 179810-58-3, molecular formula: C₇H₁₁N₃O) is a fluorinated pyrazole derivative characterized by a trifluoroacetyl group attached to a 5-amino-1,3-dimethylpyrazole core .
Properties
CAS No. |
188244-31-7 |
|---|---|
Molecular Formula |
C7H8F3N3O |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-(5-amino-1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H8F3N3O/c1-3-4(5(14)7(8,9)10)6(11)13(2)12-3/h11H2,1-2H3 |
InChI Key |
KYNMGUACTJMEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C(F)(F)F)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-amino-1,3-dimethylpyrazole with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroethanone group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and reactive oxygen species (ROS) generation . The compound's ability to target specific cellular pathways makes it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It has been found to possess an antipsychotic-like profile in behavioral tests, suggesting potential applications in treating psychiatric disorders without the common side effects associated with traditional antipsychotics . This aspect opens avenues for developing novel therapeutics aimed at mental health disorders.
Agrochemical Applications
Herbicidal Properties
The trifluoroethanone moiety is known to enhance the herbicidal activity of compounds. Research into similar structures has demonstrated that such compounds can effectively inhibit weed growth by disrupting photosynthesis and other vital plant processes . This application could lead to the development of new herbicides that are more effective and environmentally friendly.
Materials Science Applications
Synthesis of Functional Materials
The unique chemical structure of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone allows for the synthesis of functionalized polymers and materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that incorporating pyrazole derivatives into polymer systems can lead to improved performance in various applications, including coatings and composites .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated induction of apoptosis in K562 cells via ROS generation. |
| Study 2 | Neuropharmacology | Exhibited antipsychotic-like effects without binding to dopamine receptors. |
| Study 3 | Agrochemical Efficacy | Showed effective inhibition of weed growth in controlled experiments. |
| Study 4 | Material Enhancement | Improved mechanical properties of polymer composites through incorporation. |
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone, focusing on substituent variations, physicochemical properties, and applications:
Key Observations:
Fluorination Effects :
- The trifluoroacetyl group in the target compound increases electronegativity and metabolic stability compared to its difluoro analog (C₇H₁₀F₂N₂O) . This difference may enhance lipophilicity and bioavailability in drug design.
- Fluorinated aryl substituents in analogs (e.g., 4-fluoro-3-methylphenyl in ) are common in CNS drugs due to improved blood-brain barrier penetration.
Heterocyclic Core Modifications :
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit broader π-conjugation, favoring interactions with biological targets like kinases. In contrast, the target compound’s simpler pyrazole core offers synthetic flexibility for derivatization.
- Thiazole- or tetrazole-containing analogs (e.g., ) introduce sulfur or nitrogen-rich moieties, which can enhance binding to metal ions or enzyme active sites.
Functional Group Diversity: The amino group at the 5-position of the target’s pyrazole enables nucleophilic substitution reactions, a feature exploited in to synthesize carbonitrile derivatives.
Biological Activity
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone can be represented as follows:
- Molecular Formula : C7H8F3N3O
- Molecular Weight : 211.15 g/mol
- SMILES Notation : CN1C(=O)C(=C(N)C=N1)C(C(F)(F)F)=O
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Properties : The pyrazole ring structure contributes to its ability to scavenge free radicals.
- Inhibition of Enzymatic Activity : Studies have indicated that it may inhibit certain kinases and enzymes involved in inflammatory pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone based on various studies.
Case Study 1: Antioxidant Activity
A study demonstrated that 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone showed significant antioxidant activity in vitro, reducing oxidative stress markers in cultured neuronal cells. The compound was effective at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Efficacy
In a series of antimicrobial assays, the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be approximately 15 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 3: Anti-inflammatory Effects
Research indicated that the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Q & A
Q. Table 1: Reaction Conditions from Literature
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| α,β-Unsaturated ketone | Hydrazine hydrate, glacial AcOH, Δ | 65–75 | |
| 4-Bromo-1,3-dimethylpyrazole | CF₃COCl, DCM, 0°C → RT, 12 h | 82 |
Basic: How is the crystal structure of this compound determined and refined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Data collection : Using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution : SHELXS or SHELXD for phase determination .
Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters .
Visualization : ORTEP-3 for generating thermal ellipsoid diagrams .
Q. Table 2: Crystallographic Data from Analogous Pyrazole Derivatives
| Compound | Space Group | R-factor | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-hydroxy-pyrazol-4-yl | P21/c | 0.039 | |
| (5-Methyl-3-phenyl-1H-pyrazol-1-yl)methanone | P 1 | 0.045 |
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Answer:
Asymmetric reduction of prochiral ketones using alcohol dehydrogenases (ADHs):
- Biocatalytic reduction : ADH-T (from Rhodococcus ruber) or evo-1.1.200 enzymes reduce 1-aryl-2,2,2-trifluoroethanones to chiral alcohols with >95% enantiomeric excess (ee) .
- Substrate scope : Electron-deficient aryl groups (e.g., 4-bromophenyl) enhance enzyme activity and selectivity .
Q. Key Parameters for Optimization :
- pH (6.5–7.5), cofactor regeneration (NADPH/NADH), and reaction temperature (25–37°C).
Advanced: How should researchers address contradictions in reactivity during multi-component syntheses involving trifluoroacetylpyrazoles?
Answer:
Unexpected side reactions (e.g., decomposition or low yields) may arise due to:
- Steric hindrance : Bulky substituents on the pyrazole ring impede nucleophilic attack.
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) deactivate the ketone toward enolate formation .
Q. Mitigation Strategies :
Pre-activation : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the trifluoroacetyl group.
Solvent optimization : Switch from polar protic (e.g., AcOH) to aprotic solvents (e.g., THF) to stabilize intermediates .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Answer:
Q. Key Insights from Analog Studies :
- The trifluoroacetyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
Basic: How is purity assessed for this compound in synthetic workflows?
Answer:
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
- Elemental analysis : Match experimental C/H/N values to theoretical (±0.3% tolerance) .
Advanced: What are the challenges in scaling up the synthesis of this compound for biological assays?
Answer:
- Low solubility : The trifluoroacetyl group reduces solubility in aqueous buffers. Solutions include:
- Thermal instability : Avoid prolonged heating above 80°C to prevent decomposition .
Advanced: How does the compound’s structure influence its fungicidal activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
